

Ceralasertib's Synthetic Lethality in ATM-Deficient Cells: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ceralasertib**

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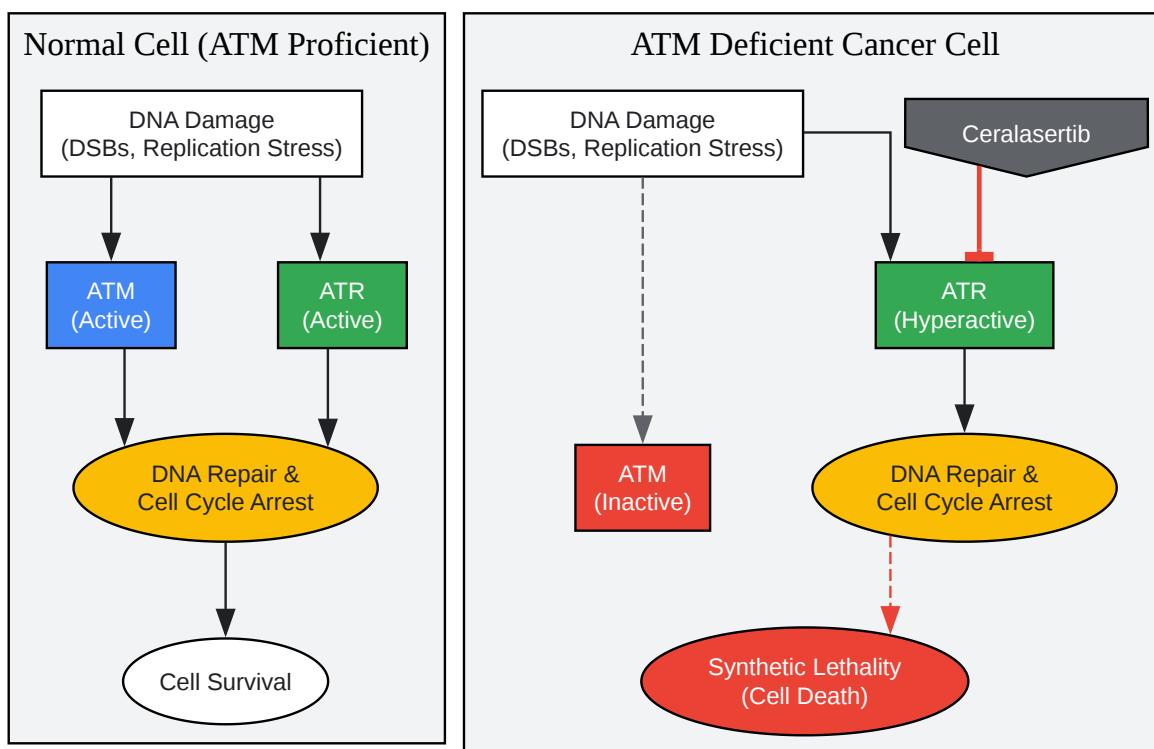
Executive Summary

The principle of synthetic lethality, where the simultaneous loss of two genes results in cell death while the loss of either one alone does not, has become a cornerstone of precision oncology. A prominent example of this strategy is the inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) kinase in cancers with a deficiency in the Ataxia Telangiectasia Mutated (ATM) gene. **Ceralasertib** (AZD6738), a potent and selective oral ATR inhibitor, has demonstrated significant preclinical and clinical activity in ATM-deficient tumors.^{[1][2]} This technical guide provides an in-depth exploration of the core mechanism, quantitative data, and detailed experimental protocols relevant to the synthetic lethal relationship between **Ceralasertib** and ATM deficiency.

The Core Mechanism: Exploiting DNA Damage Response Dependency

ATM and ATR are pivotal kinases in the DNA Damage Response (DDR) pathway, a complex signaling network that maintains genomic integrity.^[3] While their functions can be partially overlapping, they are activated by distinct types of DNA damage.^[1] ATM is the primary sensor for DNA double-strand breaks (DSBs), whereas ATR is recruited to regions of single-stranded DNA (ssDNA) that arise from replication stress or the processing of other DNA lesions.^[1]

In healthy cells, both ATM and ATR contribute to a robust DDR. However, cancer cells with loss-of-function mutations in the ATM gene are heavily reliant on the ATR signaling pathway to repair DNA damage and resolve replication stress, which is often elevated in cancer due to oncogene-driven proliferation.^[4] Inhibition of ATR with **Ceralasertib** in these ATM-deficient cells creates a state of "dual pathway inhibition," leading to a catastrophic failure of DNA repair, accumulation of DNA damage, and ultimately, selective cancer cell death through mechanisms like mitotic catastrophe.^{[5][6]} This selective killing of cancer cells while sparing normal, ATM-proficient cells is the essence of the synthetic lethal interaction.



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Figure 1: Mechanism of **Ceralasertib**'s synthetic lethality.

Quantitative Data Presentation

The synthetic lethal interaction between **Ceralasertib** and ATM deficiency has been quantified in numerous preclinical studies. The following tables summarize key *in vitro* and *in vivo* data.

Table 1: In Vitro Sensitivity of Cancer Cell Lines to Ceralasertib

Cell Line	Cancer Type	ATM Status	Ceralasertib IC50/GI50 (μM)	Reference
SNU-601	Gastric Cancer	Deficient	~0.1	[7]
SNU-484	Gastric Cancer	Proficient	>10	[7]
H23	NSCLC	Deficient	2.38	[8]
H460	NSCLC	Proficient	1.05	[8]
A549	NSCLC	Proficient	>10	[8]
LoVo	Colorectal	MRE11A Deficient (ATM pathway)	Not specified, but sensitive	[2]
Granta-519	Mantle Cell Lymphoma	ATM Deficient	Not specified, but sensitive	[2]
FaDu ATM knockout	Head and Neck	Deficient (Engineered)	Not specified, but sensitive	[2]
FaDu WT	Head and Neck	Proficient	Not specified, but resistant	[2]

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. NSCLC: Non-small cell lung cancer.

Table 2: In Vivo Efficacy of Ceralasertib in ATM-Deficient Xenograft Models

Xenograft Model	Cancer Type	Dosing Regimen	Outcome	Reference
LoVo	Colorectal	10-50 mg/kg, once daily	Dose-dependent tumor growth inhibition	[6]
Granta-519	Mantle Cell Lymphoma	10-50 mg/kg, once daily	Dose-dependent tumor growth inhibition	[6]
NCI-H23	NSCLC	50 mg/kg, once daily	Significant tumor growth inhibition	[2]
FaDu ATM knockout	Head and Neck	25 mg/kg, twice daily	Significant tumor growth inhibition	[2]
H23 (ATM-deficient)	NSCLC	50 mg/kg, p.o.	Tumor growth inhibition; rapid regression with cisplatin	[9]

p.o.: per os (by mouth)

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the synthetic lethality of **Ceralasertib** in ATM-deficient cells.

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

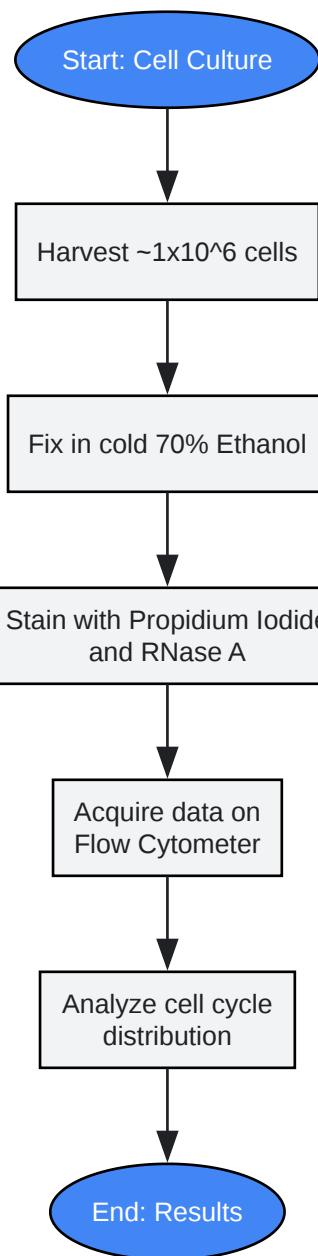
Materials:

- 96-well cell culture plates
- Cancer cell lines (ATM-proficient and -deficient)
- Complete cell culture medium

- **Ceralasertib** (AZD6738) stock solution (e.g., 10 mM in DMSO)
- MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 μ L of complete medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.[10]
- Drug Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with a serial dilution of **Ceralasertib**. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration (typically $\leq 0.1\%$).[10]
- Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
- MTS/MTT Addition: Add 20 μ L of MTS/MTT reagent to each well and incubate for 1-4 hours at 37°C, or as per the manufacturer's instructions.[10]
- Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[10]
- Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the GI₅₀/IC₅₀ value.[10]



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- To cite this document: BenchChem. [Ceralasertib's Synthetic Lethality in ATM-Deficient Cells: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560106#ceralasertib-synthetic-lethality-in-atm-deficient-cells]

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